molecular formula C16H22N2O4 B1346393 (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester CAS No. 925889-81-2

(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester

Cat. No.: B1346393
CAS No.: 925889-81-2
M. Wt: 306.36 g/mol
InChI Key: IJHJVBXIXJMORX-UHFFFAOYSA-N
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Description

(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its tert-butyl ester group and a methoxy-oxoethyl substituent on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of a naphthyridine derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The naphthyridine ring can be reduced to form a dihydro derivative.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydro-naphthyridine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-ethoxy-2-oxoethyl)glycinate: Similar in structure but with an ethoxy group instead of a methoxy group.

    tert-Butyl substituted hetero-donor TADF compounds: Used in organic light-emitting diodes (OLEDs) and have similar tert-butyl ester groups.

Uniqueness

(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-5-6-11-7-8-12(17-14(11)18)10-13(19)21-4/h7-8H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHJVBXIXJMORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650163
Record name tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925889-81-2
Record name tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 925889-81-2
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